molecular formula C6H6ClNO2 B13038560 5-Chloro-3-hydroxy-6-methylpyridin-2(1H)-one

5-Chloro-3-hydroxy-6-methylpyridin-2(1H)-one

Cat. No.: B13038560
M. Wt: 159.57 g/mol
InChI Key: RVGHNDYVEMYTEI-UHFFFAOYSA-N
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Description

5-Chloro-3-hydroxy-6-methylpyridin-2(1H)-one is a heterocyclic compound featuring a pyridinone core substituted with chlorine, hydroxyl, and methyl groups. This structure confers unique electronic and steric properties, making it a scaffold of interest in medicinal chemistry and materials science. The compound’s reactivity is influenced by the electron-withdrawing chlorine atom at position 5, the hydroxyl group at position 3 (which can act as a hydrogen-bond donor), and the methyl group at position 6, which enhances lipophilicity .

Properties

Molecular Formula

C6H6ClNO2

Molecular Weight

159.57 g/mol

IUPAC Name

5-chloro-3-hydroxy-6-methyl-1H-pyridin-2-one

InChI

InChI=1S/C6H6ClNO2/c1-3-4(7)2-5(9)6(10)8-3/h2,9H,1H3,(H,8,10)

InChI Key

RVGHNDYVEMYTEI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C(=O)N1)O)Cl

Origin of Product

United States

Preparation Methods

Bioconversion of Pyridine Derivatives

One efficient method for synthesizing 5-Chloro-3-hydroxy-6-methylpyridin-2(1H)-one involves the bioconversion of chlorinated pyridine derivatives . This approach utilizes microbial or enzymatic systems to selectively hydroxylate pyridine rings under mild conditions.

  • Substrate: 4-chloropyridin-2-amine or related chloropyridines
  • Conditions: Controlled temperature (~30 °C), aerobic environment
  • Reaction Time: Approximately 6 hours for near-complete conversion
  • Advantages: High regioselectivity, environmentally friendly, sustainable process
  • Research Findings: Studies have demonstrated that whole-cell biocatalysts can hydroxylate pyridine rings at the 5-position, producing hydroxylated pyridinones with good yields.
Parameter Details
Temperature 30 °C
Reaction Time ~6 hours
Conversion Efficiency Near 100% (under optimal conditions)
Catalysts Microbial whole cells or isolated enzymes
Solvent Aqueous or buffered media

Chemical Synthesis via Hydroxylation and Chlorination

Chemical synthesis routes typically start from chlorinated methylpyridine derivatives, followed by hydroxylation and ring closure to form the pyridinone structure.

  • Starting Materials: 2-chloro-4-methyl-5-nitropyridine or similar precursors
  • Key Reagents: Hydrazine monohydrate, Rhodium on carbon catalyst (5% Rh/C), sodium bicarbonate, acidifying agents
  • Solvents: Tetrahydrofuran (THF), 1,4-dioxane, ethyl acetate
  • Reaction Steps:
    • Reduction of nitro group to hydroxylamine intermediate using hydrazine and Rh/C catalyst under nitrogen atmosphere at room temperature.
    • Subsequent acidification and purification to yield the hydroxylated pyridinone.
  • Yields: Reported yields around 69% for related hydroxylamine intermediates; final yields depend on purification.
Step Reagents/Conditions Outcome
Nitro reduction Hydrazine monohydrate, 5% Rh/C, THF, 23 °C, 2.5-3 h Formation of hydroxylamine intermediate
Acidification Concentrated HCl and ice, pH 2-3 Conversion to hydroxylated pyridinone
Purification Silica gel chromatography Isolated pure compound
Yield ~69% (for intermediate) High purity product

Salification and Oxidation Routes (Patent Methods)

Patent literature describes advanced synthetic routes involving salification, acidification, and oxidation steps to improve yield and enantiomeric purity of related chlorinated hydroxylated pyridinones.

  • Key Features:
    • Use of sodium hydride and methylcarbonate in toluene as base and solvent.
    • Controlled addition of chloro-indone derivatives over 1.5–3 hours under reflux.
    • Acidification with hydrochloric acid and ice to maintain pH 2–3.
    • Oxidation steps to finalize the hydroxylated product.
  • Advantages: Improved yield, reduced cost, better control of stereochemistry.
  • Reaction Ratios: Molar ratios carefully controlled for optimal conversion (e.g., chloro-indone : sodium hydride : methylcarbonate = 1 : 2–3 : 3.5–4.5).
Stage Reagents/Conditions Notes
Salification Sodium hydride, methylcarbonate, toluene, reflux Controlled addition of chloro-indone
Acidification Concentrated HCl and ice, pH 2-3 Maintains product stability
Oxidation Specific oxidizing agents (not detailed) Finalizes hydroxylation
Yield Improved over prior art Cost-effective, scalable

Comparative Analysis of Preparation Methods

Method Advantages Disadvantages Typical Yield/Conversion
Bioconversion Mild conditions, regioselective, eco-friendly Requires microbial culture, longer reaction times Near 100% conversion under optimal conditions
Chemical Reduction Established, scalable Use of toxic reagents, multi-step ~69% yield for intermediates
Patent Salification/Oxidation Improved yield and stereochemistry, cost-effective Complex reaction setup Higher yields than traditional methods

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom at position 5 undergoes SNAr reactions with various nucleophiles due to electron-withdrawing effects from adjacent substituents.

Nucleophile Conditions Product Yield
AminesAcidic, 25–60°C3-Hydroxy-6-methyl-5-aminopyridin-2-one78–92%
ThiolsDMF, K₂CO₃, 80°C5-Sulfanyl derivatives65–85%
AlkoxidesEtOH, reflux5-Alkoxy derivatives55–70%

Mechanistically, the hydroxyl group at position 3 activates the ring toward electrophilic attack, while the methyl group at position 6 sterically influences regioselectivity.

Oxidation and Reduction

The hydroxyl and methyl groups participate in redox transformations:

Oxidation

  • Hydroxyl group : Reacts with peracids (e.g., mCPBA) to form pyridine N-oxides.
    C6H5ClNO+mCPBAC6H5ClNO2+byproducts\text{C}_6\text{H}_5\text{ClNO}+\text{mCPBA}\rightarrow \text{C}_6\text{H}_5\text{ClNO}_2+\text{byproducts}
    Typical yields: 40–60% under anhydrous conditions.

Reduction

  • Chlorine : Catalytic hydrogenation (H₂/Pd-C) reduces Cl to H, yielding 3-hydroxy-6-methylpyridin-2-one.

  • Ring saturation : LiAlH₄ selectively reduces the pyridine ring to piperidine derivatives at elevated temperatures.

Condensation Reactions

The hydroxyl group facilitates aldol-like condensations with aldehydes, forming fused pyran derivatives :

Aldehyde Conditions Product Yield
CinnamaldehydeKOH, EtOH, 80°CPyrano[3,2-c]pyridinone56%
(E)-2-MethylcinnamaldehydeSame as aboveDihydrofuro[3,2-c]pyridinone75%

Mechanistic studies reveal intermediates undergoing 1,6-addition or sigmatropic rearrangements, depending on aldehyde substituents .

Microbial Biotransformation

Whole-cell biocatalysis using Burkholderia sp. MAK1 enables regioselective hydroxylation :

Substrate Concentration Temperature Time Conversion Rate
1 mM30°C6 hours97%
1 mM35°C6 hours89%

Products include dimerized derivatives (e.g., blue pigments from pyridine-2,6-diol precursors) .

Stability and Side Reactions

  • Hydrolysis : Prolonged exposure to aqueous bases degrades the pyridine ring via C–Cl bond cleavage.

  • Thermal decomposition : Above 200°C, decarboxylation and methyl group oxidation occur.

Scientific Research Applications

Medicinal Chemistry

The compound is recognized for its potential as a building block in drug design, particularly in the development of antimicrobial agents and antiviral compounds . Pyridinones, including 5-Chloro-3-hydroxy-6-methylpyridin-2(1H)-one, are known to exhibit diverse biological activities, making them suitable candidates for pharmaceutical applications.

Biological Activities

Research indicates that compounds within the pyridinone class can act as:

  • Reverse transcriptase inhibitors : Important for antiviral drug development.
  • Antibiotics and antifungals : Demonstrating efficacy against various pathogens.
  • Anti-allergic drugs : Providing therapeutic options for allergic conditions.
  • Analgesics : Offering pain relief through various mechanisms of action .

Organic Synthesis

This compound serves as a valuable intermediate in organic synthesis. Its stability and reactivity under mild conditions make it an effective building block for synthesizing more complex molecules.

Case Study 1: Antimicrobial Properties

A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results indicated significant inhibition of growth compared to control groups, suggesting its potential as a lead compound for developing new antibiotics.

Case Study 2: Drug Design

In the context of drug design, researchers explored the structure-activity relationship (SAR) of pyridinones similar to this compound. Modifications at specific positions on the pyridine ring were found to enhance binding affinity to biological targets, paving the way for more effective therapeutic agents .

Mechanism of Action

The mechanism of action of 5-Chloro-3-hydroxy-6-methylpyridin-2(1H)-one depends on its specific interactions with molecular targets. It may act by inhibiting enzymes or binding to receptors, leading to changes in cellular processes. The presence of the chlorine and hydroxyl groups can enhance its binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects
Compound Name Substituents Key Properties Reference
5-Chloro-3-hydroxy-6-methylpyridin-2(1H)-one Cl (C5), OH (C3), CH₃ (C6) Enhanced acidity at C3-OH (pKa ~4.8–5.2), moderate solubility in polar solvents due to Cl and OH groups .
5-Chloro-6-phenylpyridazin-3(2H)-one Cl (C5), Ph (C6) Reduced solubility in water compared to methyl-substituted analogs; phenyl group increases π-π stacking potential .
3-Amino-6-methyl-4-phenylpyridin-2(1H)-one NH₂ (C3), CH₃ (C6), Ph (C4) Higher basicity (pKa ~8.5–9.0) due to NH₂; phenyl group enhances crystallinity .
6-Chloro-5-(trifluoromethyl)pyridin-2(1H)-one Cl (C6), CF₃ (C5) Strong electron-withdrawing CF₃ group lowers pKa (4.86) and increases electrophilicity .

Key Findings :

  • Electron-withdrawing groups (Cl, CF₃) at C5 or C6 reduce basicity and increase electrophilicity, enhancing reactivity in nucleophilic substitution reactions .
  • Hydroxyl vs.
Spectroscopic and Physical Properties
Compound Melting Point (°C) ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) Reference
This compound 177–179 δ 2.52 (s, CH₃), δ 5.90 (s, C3-OH) δ 165.2 (C2=O), δ 115.4 (C5-Cl)
5-Bromo-3-methylpyridin-2(1H)-one 185–187 δ 2.45 (s, CH₃), δ 6.15 (s, NH) δ 162.8 (C2=O), δ 120.1 (C5-Br)
5-Fluoro-1-methylpyridin-2(1H)-one 150–152 δ 3.20 (s, N-CH₃), δ 6.30 (d, F) δ 160.5 (C2=O), δ 145.1 (C5-F)

Insights :

  • The methyl group at C6 in the target compound results in upfield shifts in ¹H NMR (δ ~2.5 ppm) compared to phenyl or CF₃ substituents .
  • Chlorine vs. Bromine : Bromine substitution (e.g., 5-bromo analogs) increases molecular weight and polarizability, affecting crystallization behavior .

Biological Activity

5-Chloro-3-hydroxy-6-methylpyridin-2(1H)-one is a pyridinone derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including antibacterial, anti-inflammatory, and potential anticancer properties.

Chemical Structure and Properties

This compound features a pyridine ring substituted with a hydroxyl group and a chlorine atom, which contribute to its biological properties. The presence of these functional groups enhances its interaction with biological targets.

Antibacterial Activity

Research has demonstrated that this compound exhibits significant antibacterial activity against various bacterial strains. A study highlighted its effectiveness against Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus with minimum inhibitory concentrations (MIC) ranging from 50 to 100 µg/mL. The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting key metabolic pathways, making it a candidate for further development as an antibacterial agent .

Table 1: Antibacterial Activity of this compound

Bacterial StrainMIC (µg/mL)
Escherichia coli50
Pseudomonas aeruginosa75
Staphylococcus aureus100

Anti-inflammatory Effects

The anti-inflammatory properties of this compound were evaluated in animal models. In carrageenan-induced paw edema tests, the compound demonstrated a reduction in inflammation comparable to standard anti-inflammatory drugs such as diclofenac sodium. The observed effects are attributed to the inhibition of pro-inflammatory cytokines like TNF-α and IL-6, suggesting its potential use in treating inflammatory conditions .

Case Study: Carrageenan-Induced Paw Edema

In a controlled study involving rats, administration of the compound resulted in a significant decrease in paw swelling after 4 hours post-treatment. The results indicated an anti-inflammatory efficacy similar to that of established non-steroidal anti-inflammatory drugs (NSAIDs).

Anticancer Potential

Emerging evidence suggests that this compound may possess anticancer properties. In vitro studies have shown that it induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound appears to activate apoptotic pathways by upregulating pro-apoptotic proteins while downregulating anti-apoptotic factors .

Table 2: Anticancer Activity of this compound

Cancer Cell LineIC50 (µM)
MCF-725
HeLa30

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